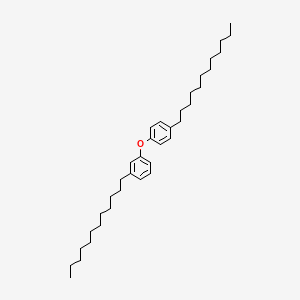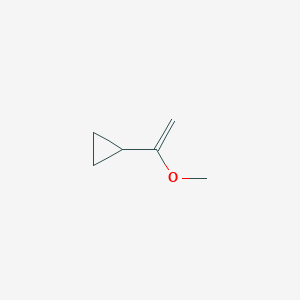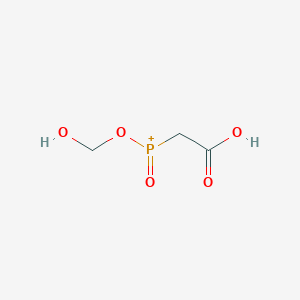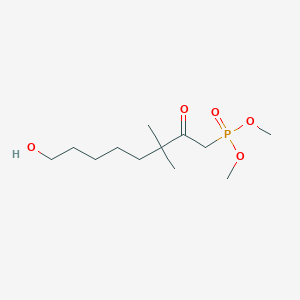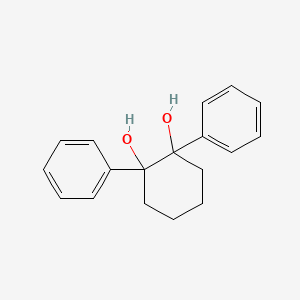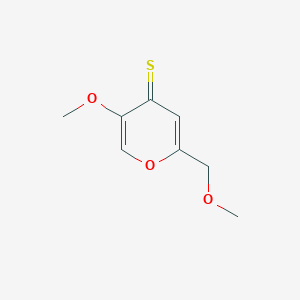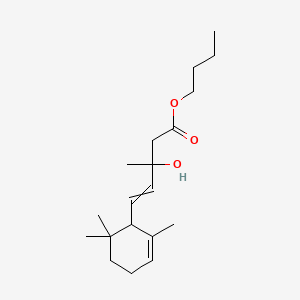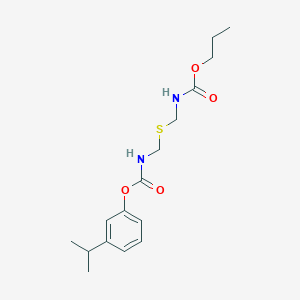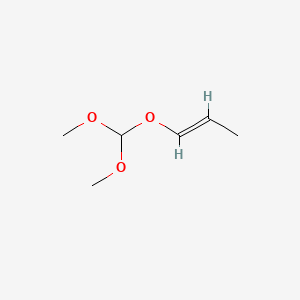
Dimethyl(E)-1-propenyl orthoformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(E)-1-propenyl orthoformate is an organic compound belonging to the class of orthoesters. Orthoesters are characterized by having three alkoxy groups attached to a central carbon atom. This compound is particularly interesting due to its structural features and reactivity, making it a valuable substrate in various organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl(E)-1-propenyl orthoformate can be synthesized through the reaction of chloroform with alkoxides.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation to remove by-products and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Dimethyl(E)-1-propenyl orthoformate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding alcohol and aldehyde.
Transesterification: It can react with other alcohols to form different orthoesters.
Acetalization: It can form acetals when reacted with carbonyl compounds.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Transesterification: Requires an alcohol and a catalyst, often an acid or base.
Acetalization: Involves the use of a carbonyl compound and an acid catalyst.
Major Products:
Hydrolysis: Produces alcohol and aldehyde.
Transesterification: Produces different orthoesters.
Acetalization: Produces acetals.
Scientific Research Applications
Dimethyl(E)-1-propenyl orthoformate has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl(E)-1-propenyl orthoformate involves its reactivity as an orthoester. It can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. The molecular targets and pathways involved include the formation of stable intermediates that can be further manipulated in subsequent reactions .
Comparison with Similar Compounds
Trimethyl orthoformate: Simplest orthoester, used in similar applications.
Triethyl orthoformate: Another common orthoester with slightly different reactivity.
Triethyl orthoacetate: Used in organic synthesis with different alkyl groups.
Uniqueness: Dimethyl(E)-1-propenyl orthoformate is unique due to its specific alkyl groups, which impart distinct reactivity and stability compared to other orthoesters. This makes it particularly useful in certain synthetic applications where other orthoesters may not be as effective .
Properties
CAS No. |
66178-19-6 |
|---|---|
Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(E)-1-(dimethoxymethoxy)prop-1-ene |
InChI |
InChI=1S/C6H12O3/c1-4-5-9-6(7-2)8-3/h4-6H,1-3H3/b5-4+ |
InChI Key |
DDINHWIZOMBDDD-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/OC(OC)OC |
Canonical SMILES |
CC=COC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


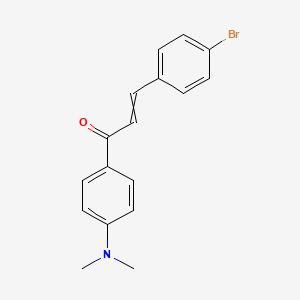
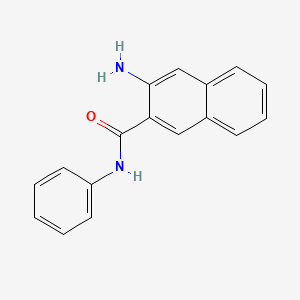
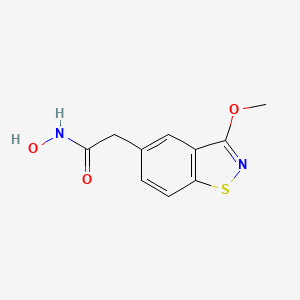
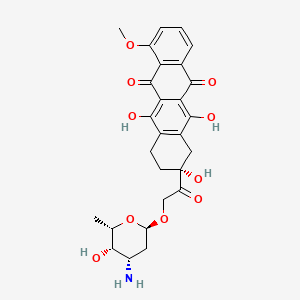
![3,3'-[Methylenebis(dimethylsilanediyl)]bis(N,N-dimethylpropan-1-amine)](/img/structure/B14476426.png)
